4-Isopropoxy-2-isopropylbenzoic acid

CAS No.:

Cat. No.: VC13737215

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O3 |

|---|---|

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 2-propan-2-yl-4-propan-2-yloxybenzoic acid |

| Standard InChI | InChI=1S/C13H18O3/c1-8(2)12-7-10(16-9(3)4)5-6-11(12)13(14)15/h5-9H,1-4H3,(H,14,15) |

| Standard InChI Key | XHFUCXWMXDOOOO-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(C=CC(=C1)OC(C)C)C(=O)O |

| Canonical SMILES | CC(C)C1=C(C=CC(=C1)OC(C)C)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

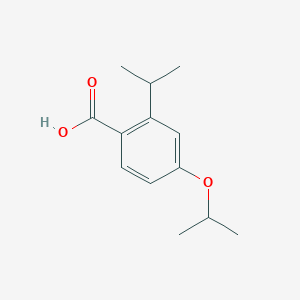

The molecular structure of 4-isopropoxy-2-isopropylbenzoic acid (IUPAC name: 2-(propan-2-yl)-4-(propan-2-yloxy)benzoic acid) consists of a benzoic acid backbone substituted with an isopropyl group (-CH(CH₃)₂) at the 2-position and an isopropoxy group (-O-CH(CH₃)₂) at the 4-position. This arrangement introduces significant steric hindrance and electronic effects due to the electron-donating nature of the alkoxy group and the hydrophobic isopropyl substituents.

Key Structural Insights:

-

Electronic Effects: The isopropoxy group at the para position donates electron density through resonance, potentially altering the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.

-

Steric Considerations: The ortho-isopropyl group may restrict rotational freedom around the C-O bond of the adjacent carboxylic acid, influencing conformational stability .

Synthesis and Chemical Reactivity

While no direct synthesis protocols for 4-isopropoxy-2-isopropylbenzoic acid are documented in the provided sources, plausible routes can be extrapolated from methods used for analogous compounds.

Proposed Synthetic Pathways:

-

Friedel-Crafts Alkylation: Introduction of the isopropyl group via electrophilic aromatic substitution, followed by etherification to install the isopropoxy group.

-

Cross-Coupling Reactions: Palladium-catalyzed coupling of pre-functionalized benzene precursors, such as Suzuki-Miyaura reactions, to achieve regioselective substitution .

Challenges in Synthesis:

-

Regioselectivity: Ensuring precise placement of substituents requires careful selection of directing groups.

-

Functional Group Compatibility: The carboxylic acid moiety may necessitate protective strategies during reactions involving strong bases or nucleophiles .

Physicochemical Properties

Based on data from structurally related compounds (e.g., 4-isopropylbenzoic acid [CAS 536-66-3]), the following properties are anticipated for 4-isopropoxy-2-isopropylbenzoic acid:

Rationale for Predictions:

-

The additional isopropoxy group increases molecular weight and hydrophobicity, likely reducing water solubility compared to 4-isopropylbenzoic acid.

-

Steric bulk may lower the melting point relative to the simpler analog .

Industrial and Material Science Applications

Pharmaceutical Intermediates:

Substituted benzoic acids are pivotal in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. The steric and electronic profile of 4-isopropoxy-2-isopropylbenzoic acid could make it a candidate for prodrug development or as a ligand in metal-organic frameworks (MOFs) .

Polymer Additives:

The hydrophobic isopropyl groups may improve compatibility with polyolefins, suggesting utility as a stabilizer or plasticizer in polymer formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume